molecular formula C7H13ClN2 B1376849 2-(3-Piperidyl)acetonitrile hydrochloride CAS No. 5562-23-2

2-(3-Piperidyl)acetonitrile hydrochloride

Cat. No. B1376849
CAS RN: 5562-23-2
M. Wt: 160.64 g/mol
InChI Key: JOFBEZBCUSIDGI-UHFFFAOYSA-N
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Description

2-(3-Piperidyl)acetonitrile hydrochloride is a chemical compound with the formula C₇H₁₃ClN₂ . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular weight of 2-(3-Piperidyl)acetonitrile hydrochloride is 160.65 . The InChI code for this compound is 1S/C7H12N2.ClH/c8-4-3-7-2-1-5-9-6-7;/h7,9H,1-3,5-6H2;1H .


Physical And Chemical Properties Analysis

2-(3-Piperidyl)acetonitrile hydrochloride is a solid at room temperature . It has a molecular weight of 160.65 .

Scientific Research Applications

1. Application in Metal Complex Synthesis

2-(3-Piperidyl)acetonitrile hydrochloride is utilized in the synthesis of metal complexes. For instance, its derivative, N-piperidyl-, is involved in forming stable cis-[Pt(Ln-S,O)2] and cis-[Pd(Ln-S,O)2] complexes. These complexes are significant for their use in reversed-phase high-performance liquid chromatography (RP-HPLC) for determining traces of metal ions in hydrochloric acid solutions (Mautjana et al., 2003).

2. Role in Analytical Chemistry

This chemical plays a crucial role in analytical chemistry, particularly in the development of assay methods. A related compound, 1-[4-(4-fluorophenyl)-piperazine-1-yl]-3-(2-oxopyrrolidin-1-yl)-propane hydrochloride, was used in a sensitive high-performance liquid chromatographic assay method for quality control and stability studies of a new anti-ischemic and anti-hypertensive agent (Dwivedi et al., 2003).

3. Involvement in Organic Synthesis

It is also important in organic synthesis, where derivatives of 2-(3-Piperidyl)acetonitrile hydrochloride are used. An example includes the synthesis of quinolizidinones or indolizidinones from reactions involving iodides and enantiopure beta-amino esters, with 2-(3-Piperidyl)acetonitrile hydrochloride derivatives serving as intermediates (Ma & Zhu, 2001).

4. Application in Fluorescent Probing

This chemical is instrumental in developing fluorescent probes. For example, a novel rhodamine-based turn-on fluorescent probe with three thiourea receptors, synthesized in an acetonitrile-based solution, showed high selectivity and sensitivity for detecting Hg2+ (Hong et al., 2016).

5. Catalysis in Chemical Reactions

Piperidinium derivatives, closely related to 2-(3-Piperidyl)acetonitrile hydrochloride, are used as catalysts in various chemical reactions. A notable example is the piperidinium triflate-catalyzed Biginelli reaction for synthesizing biopertinent hydropyrimidines (Ramalingan et al., 2010).

Safety And Hazards

This compound is classified as an irritant . Safety precautions include avoiding inhalation, contact with skin or eyes, and ingestion . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 2-(3-Piperidyl)acetonitrile hydrochloride, is an important task of modern organic chemistry .

properties

IUPAC Name

2-piperidin-3-ylacetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2.ClH/c8-4-3-7-2-1-5-9-6-7;/h7,9H,1-3,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFBEZBCUSIDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735066
Record name (Piperidin-3-yl)acetonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Piperidyl)acetonitrile hydrochloride

CAS RN

5562-23-2
Record name (Piperidin-3-yl)acetonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(piperidin-3-yl)acetonitrile hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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